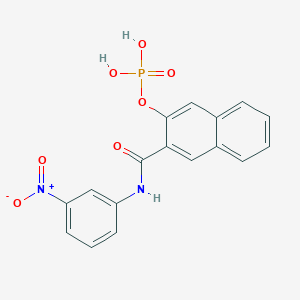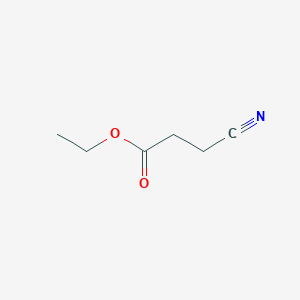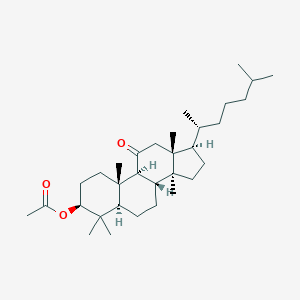
Lanostan-11-one, 3beta-hydroxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Lanostan-11-one, 3beta-hydroxy-, acetate has been studied for its potential applications in various fields, including medicine, agriculture, and industry. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as an insecticide and as a biofuel.
Mécanisme D'action
The mechanism of action of Lanostan-11-one, 3beta-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and gene expression. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Lanostan-11-one, 3beta-hydroxy-, acetate has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess anti-viral properties by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Lanostan-11-one, 3beta-hydroxy-, acetate has various advantages and limitations for lab experiments. The compound is readily available from natural sources, and its synthesis method is well-established. However, the compound is relatively unstable and sensitive to light and heat, which can affect its potency. Additionally, the compound has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Lanostan-11-one, 3beta-hydroxy-, acetate. One potential direction is the development of novel synthesis methods to enhance the yield and purity of the compound. Another direction is the study of the compound's potential use as an insecticide and biofuel. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Conclusion:
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, and its potential use as an insecticide and biofuel. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Méthodes De Synthèse
Lanostan-11-one, 3beta-hydroxy-, acetate can be synthesized from the natural source, Ganoderma lucidum. The extraction of the compound involves the use of solvents and purification techniques. The synthesis method of Lanostan-11-one, 3beta-hydroxy-, acetate has been extensively studied, and various methods have been developed to enhance the yield and purity of the compound.
Propriétés
Numéro CAS |
10049-93-1 |
|---|---|
Nom du produit |
Lanostan-11-one, 3beta-hydroxy-, acetate |
Formule moléculaire |
C32H54O3 |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-11-oxo-1,2,3,5,6,7,8,9,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-15-18-31(8)24-13-14-26-29(5,6)27(35-22(4)33)16-17-30(26,7)28(24)25(34)19-32(23,31)9/h20-21,23-24,26-28H,10-19H2,1-9H3/t21-,23-,24-,26+,27+,28-,30+,31+,32-/m1/s1 |
Clé InChI |
GPHSFRFRMHROKY-KQJNSAGQSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Synonymes |
3β-(Acetyloxy)-5α-lanostan-11-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
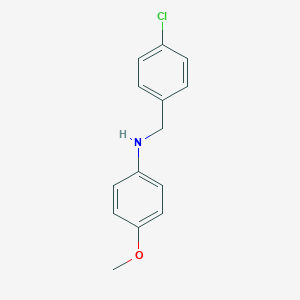
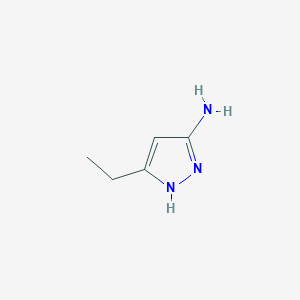
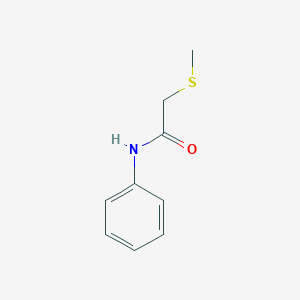
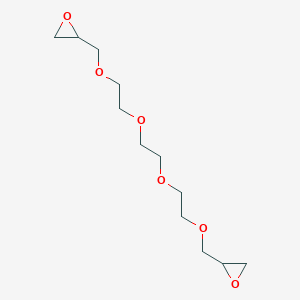

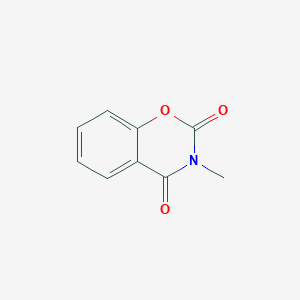
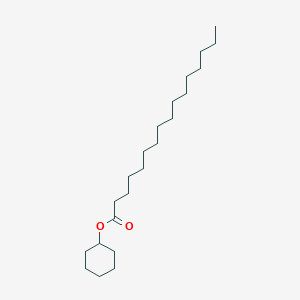
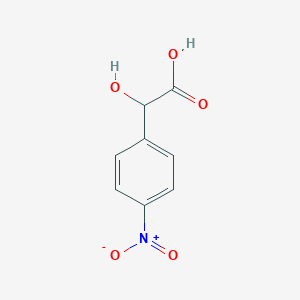
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

